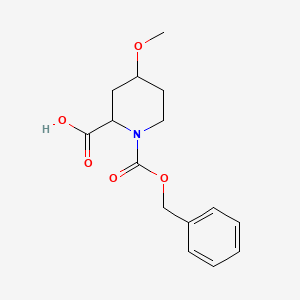

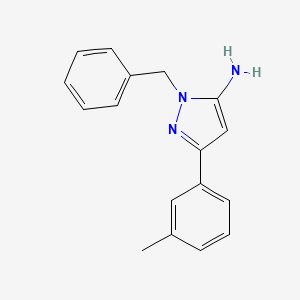

3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

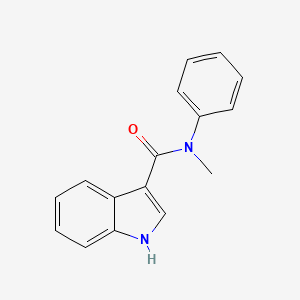

3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea (CBHU) is a synthetic compound that has been used in a wide range of scientific research applications. CBHU is a highly versatile compound that has been used in a variety of fields, including biochemistry, physiology, and pharmacology. CBHU has been found to have a wide range of biochemical and physiological effects and is a useful compound for laboratory experiments.

Aplicaciones Científicas De Investigación

Carbamoyl-Transfer in Enzyme Reactions

- Carbamoyl-Transfer Reaction in Urease : Studies have demonstrated a carbamoyl-transfer reaction in the urease-catalyzed hydrolysis of urea, supporting the idea that carbamate is the first product in urease-catalyzed hydrolysis of urea (Blakeley et al., 1969).

Biological Activity and Antiproliferative Effects

- Antiproliferative Effects Against Cancer Cell Lines : Novel urea and bis-urea derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. Some derivatives have shown selective activity against breast carcinoma MCF-7 cell lines (Perković et al., 2016).

DNA Interaction

- Binding to DNA : Certain urea derivatives interact with DNA, exhibiting intercalative modes of binding which are more effective in metal derivatives compared to non-metals (Ajloo et al., 2015).

Catalysis and Synthesis

- Catalytic Applications in Synthesis : Urea moieties have been used in the synthesis of various compounds under mild and green conditions, demonstrating potential industrial applications (Zolfigol et al., 2015).

Urea Derivatives in Polymer Chemistry

- Modification of Polymers : Hydroxyalkyl-substituted ureas, such as 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea, are used in high-molecular-weight compound chemistry, particularly in modifying epoxy and urethane polymers to enhance performance (Ignat’ev et al., 2015).

Urea-Fluoride Interactions

- Hydrogen Bonding with Oxoanions : Urea derivatives interact with various oxoanions in solution, forming complexes that are stabilized through hydrogen bonding. These interactions are significant in understanding the chemical behavior of ureas (Boiocchi et al., 2004).

Translation Inhibition in Cancer Therapy

- Inhibition of Cancer Cell Proliferation : Symmetrical N,N'-diarylureas have been identified as activators of eIF2α kinase, reducing the abundance of certain complexes and inhibiting cancer cell proliferation. This suggests their potential use in anti-cancer therapies (Denoyelle et al., 2012).

Chemical Reactions and Synthesis

- Reactions with Amines : The reactions between amines and urea derivatives can result in the formation of N,N′-disubstituted urea, which has implications in chemical synthesis and industrial applications (Yokoyama & Tai, 1973).

Propiedades

IUPAC Name |

3-carbamoyl-1,1-bis(2-hydroxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O4/c7-5(12)8-6(13)9(1-3-10)2-4-11/h10-11H,1-4H2,(H3,7,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONYYOKKGAQAOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)C(=O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

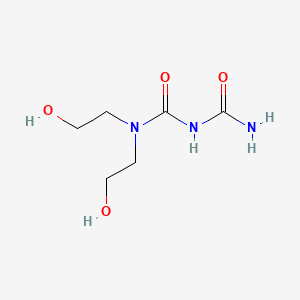

![Methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate](/img/structure/B2864341.png)

![2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2864346.png)